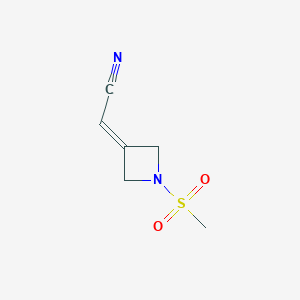

2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile” is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C6H8N2O2S .

Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 3 double bonds, 1 triple bond, 1 four-membered ring, 1 nitrile (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.21 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 319 . It has no hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Applications De Recherche Scientifique

Streamlined Synthesis Processes

An efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine has been reported, showcasing the reactivity of related chemical structures with methanesulfonyl chloride and acetonitrile. This process highlights the compound's significance in the synthesis of complex organic molecules (Li et al., 2006).

Molecular Complex Formation

Studies have delved into the compositions and structures of methanesulfonic acid complexes with acetonitrile, revealing molecular 1:1 complexes and the intricate dynamics of acid-base interactions. These findings emphasize the compound's role in forming stable molecular complexes and its potential application in various chemical processes (Kislina et al., 2004).

Electrogenerated Synthesis and Antimicrobial Activity

Research has also explored the electrogenerated synthesis of related compounds, demonstrating their potential in pharmaceutical applications due to their antimicrobial properties. This underscores the broad applicability of such chemical structures in medicinal chemistry (Hamrouni et al., 2015).

N-Alkylation Catalysis

Efficient ruthenium-catalyzed N-alkylation of amines, amides, and sulfonamides using complexes related to acetonitrile signifies the catalytic potential of such compounds in facilitating organic transformations, indicating their importance in synthetic chemistry (Moutaoukil et al., 2022).

Alternative Synthesis Methods

An alternative synthesis method for 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials has been proposed, offering more avenues for the synthesis of structurally complex molecules (Ferreira & Figueroa-Villar, 2014).

Spectroscopic and Structural Studies

Comprehensive spectroscopic and structural studies of methanesulfonic acid complexes and related molecules in acetonitrile have been conducted. These studies provide deep insights into the molecular interactions and structural dynamics of such compounds, highlighting their significance in molecular chemistry (Binkowska et al., 2001; Salnikov et al., 2012; Krummacher et al., 2019).

Propriétés

IUPAC Name |

2-(1-methylsulfonylazetidin-3-ylidene)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)8-4-6(5-8)2-3-7/h2H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOZHRWKUFMAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(=CC#N)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

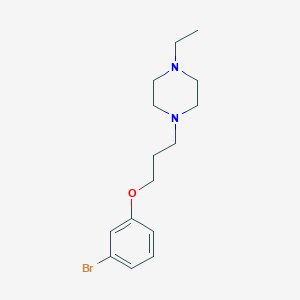

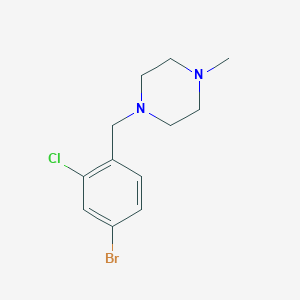

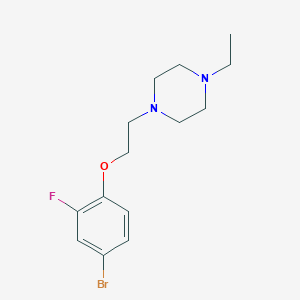

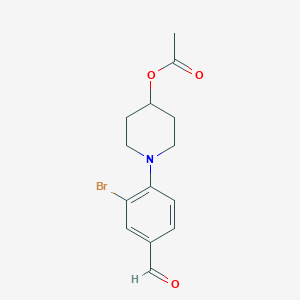

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)

![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)